Amoxicillin trihydrate

Vue d'ensemble

Description

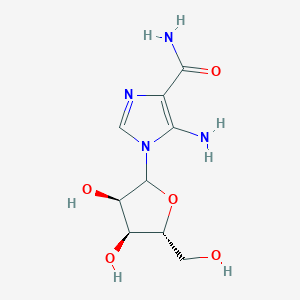

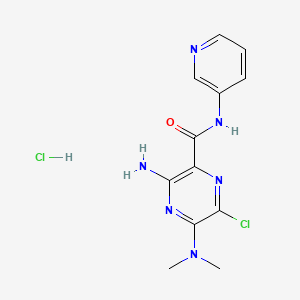

Amoxicillin trihydrate is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family . It is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is stable in the presence of gastric acid and is rapidly absorbed when taken orally . It is also available in trihydrate form for oral use as capsules, regular, chewable and dispersible tablets, syrup, and pediatric suspension .

Synthesis Analysis

The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . Dynamic simulation and optimization can be used to establish optimal control policies to attain target product specification objectives for bioprocesses .Molecular Structure Analysis

Amoxicillin trihydrate is a hydrate that is the trihydrate form of amoxicillin . It is a semisynthetic antibiotic, used either alone or in combination with potassium clavulanate (under the trade name Augmentin) for treatment of a variety of bacterial infections .Chemical Reactions Analysis

The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin . The method is based on the formation of a yellow ion-pair complex between Amoxicillin trihydrate and Bromocresol purple in Chloroform medium .Physical And Chemical Properties Analysis

Amoxicillin trihydrate shows several phase transitions, which correspond to different transformations in drug integrity induced by temperature . As the powder pH increased, the crystallinity and, hence, thermal stability of amoxicillin powders increased .Applications De Recherche Scientifique

1. Determination of Amoxicillin in Commercial Drugs and Wastewater Samples

- Summary of Application: This research developed a highly sensitive analytical HPLC–UV method for determining amoxicillin in commercial drugs and wastewater samples. The method was used to predict the in vivo behavior of amoxicillin by subjecting drug samples to simulated gastric conditions .

- Methods of Application: The method involved the use of a single wavelength (230 nm) for the determination of amoxicillin. The calibration plot of the method was linear from 0.050 to 500 mg L −1 with a correlation coefficient of 0.9999 .

- Results: The limit of detection and limit of quantitation were found to be 16 and 54 μg L −1, respectively. The percentage recovery of amoxicillin in wastewater was found to be 97.0 ± 1.6% .

2. In Vitro Quality Evaluation of Amoxicillin Trihydrate Capsules

- Summary of Application: This research focused on the in vitro quality evaluation of Amoxicillin Trihydrate capsules marketed in Gaza Strip-Palestine .

3. Synthesis and Characterization of Temperature-Sensitive Microspheres

- Summary of Application: This research involved the synthesis and characterization of temperature-sensitive microspheres based on acrylamide grafted hydroxypropyl cellulose and chitosan for the controlled release of amoxicillin trihydrate .

4. Effect of Physical Factors on the Antimicrobial Efficacy of Amoxicillin Trihydrate

- Summary of Application: This research studied the effect of physical factors on the antimicrobial efficacy of amoxicillin trihydrate capsules and reconstituted suspension .

5. Spectrophotometric Determination of Amoxicillin Trihydrate

- Summary of Application: This research involved the spectrophotometric determination of Amoxicillin Trihydrate by coupling with diazotized 2,4-dinitroaniline .

6. Preparation of Sterculia foetida-pullulan-Based Semi-interpenetrating Polymer Network Gastroretentive Microspheres

- Summary of Application: This research involved the preparation of Sterculia foetida-pullulan-based semi-interpenetrating polymer network gastroretentive microspheres of Amoxicillin Trihydrate and optimization by response surface methodology .

7. The Validation and Development of Analytical Technique for the Fast and Economical Evaluation of Amoxicillin in Solid Dosage form Through UV/Visible Spectroscopy

- Summary of Application: This research aimed to explore a sensitive, rapid, simple, accurate and economic UV/Vis spectrophotometric method to determine the amount of Amoxicillin trihydrate (AMTR) in bulk pharmaceuticals and in various formulations including dry powder (syrup), tablets and capsules by employing Copper sulphate buffer solution .

8. Collagen Sponges Containing Amoxicillin and Chlorhexidine

- Summary of Application: This research involved the development of collagen sponges containing amoxicillin and chlorhexidine. These sponges showed a time-sustained antimicrobial effect in vitro and were also able to destroy mature biofilms ex vivo .

9. Development of an Analytical Method for the Determination of Amoxicillin in Commercial Drugs and Wastewater Samples

- Summary of Application: This research developed a highly sensitive analytical HPLC–UV method for the determination of amoxicillin in commercial drugs and wastewater samples at a single wavelength (230 nm). The method was used to predict the in vivo behavior of amoxicillin by subjecting drug samples to simulated gastric conditions .

10. Collagen Sponges Containing Amoxicillin and Chlorhexidine

Safety And Hazards

Orientations Futures

Amoxicillin trihydrate is one of the most consumed antibiotics in the world . The removal of impurities from the Amct crystal lattice using washing methods was demonstrated . A full factorial design was carefully utilized to examine the relationship between the yield/purity and the washing methods, solutions, and temperatures .

Propriétés

IUPAC Name |

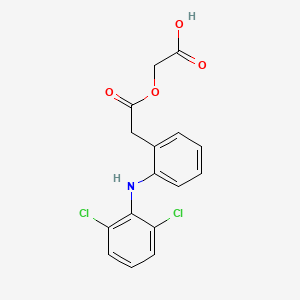

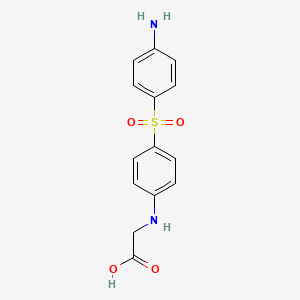

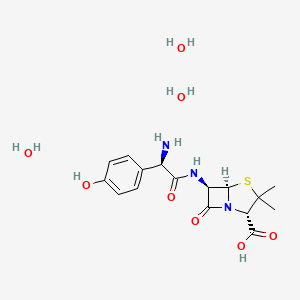

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9-,10-,11+,14-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXQVCLAUDMCEF-CWLIKTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26787-78-0 (Parent) | |

| Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2022599 | |

| Record name | Amoxicillin hydrate (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amoxicillin trihydrate | |

CAS RN |

61336-70-7 | |

| Record name | Amoxicillin [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061336707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxicillin hydrate (1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxicillin tri-hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804826J2HU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.